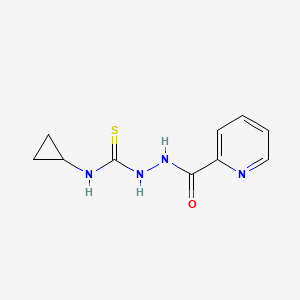
N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-sulfonamide, commonly known as MBS, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. MBS belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The mechanism of action of MBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. MBS has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. MBS has also been reported to inhibit the activation of NF-kB, a signaling pathway that is involved in inflammation and immune response, leading to the suppression of inflammatory cytokines.
Biochemical and physiological effects:
MBS has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, MBS has been reported to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases such as cancer and cardiovascular diseases. At high concentrations, MBS has been shown to induce apoptosis, a programmed cell death mechanism, leading to the inhibition of cell proliferation and tumor growth.
实验室实验的优点和局限性
MBS has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its relatively low toxicity. However, MBS also has some limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its potential use as a therapeutic agent.
未来方向
There are several future directions for research on MBS, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and signaling pathways. In medicinal chemistry, further studies are needed to evaluate the anticancer and antiviral activity of MBS in animal models and clinical trials. In materials science, the development of new organic semiconductors based on MBS may lead to the development of more efficient electronic devices. In environmental science, the use of MBS as a fluorescent probe for the detection of heavy metal ions in water samples may have potential applications in water quality monitoring and environmental remediation.
Conclusion:
In conclusion, MBS is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. MBS has been shown to exhibit promising anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of MBS and to optimize its pharmacokinetic properties for clinical use.
合成方法
MBS can be synthesized by reacting 4-methylphenylamine with 2,1,3-benzothiadiazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. The yield of MBS can be improved by optimizing the reaction conditions such as the reaction temperature, solvent, and stoichiometry of the reagents.
科学研究应用
MBS has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MBS has been shown to exhibit promising anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. MBS has also been reported to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of viral infections such as COVID-19. In materials science, MBS has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In environmental science, MBS has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water samples.
属性
IUPAC Name |
N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-9-2-4-10(5-3-9)16-20(17,18)11-6-7-12-13(8-11)15-19-14-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPNYJXTSLEVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)
![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)
![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)


